molecular formula C18H17FN4O B2523360 N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950241-50-6

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2523360
CAS No.: 950241-50-6
M. Wt: 324.359
InChI Key: SRIRHCFHXRKRNB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Sensing Applications

Research on 2-aryl-1,2,3-triazol-4-carboxylic acids reveals these compounds exhibit bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironment, hinting at their potential use as sensors for pH monitoring in biological research (Safronov et al., 2020). This suggests that N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide could be explored for similar photophysical applications, potentially serving as a fluorescent probe in material science or biomedical diagnostics.

Antitumor Activity

The structural relevance of triazole derivatives in anticancer research is highlighted by the synthesis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibitory effects on cancer cell proliferation (Hao et al., 2017). This indicates that this compound could have potential applications in developing new anticancer agents, provided it shares similar biological activities.

Enzyme Inhibition for Disease Treatment

Triazole derivatives have been evaluated for their enzyme inhibition potential, offering a foundation for therapeutic applications in diseases like Alzheimer's and diabetes. For instance, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one showed moderate enzyme inhibition potential, which could be relevant for designing potent enzyme inhibitors (Saleem et al., 2018). This suggests that exploring the enzyme inhibition capabilities of this compound might yield new insights into its potential for treating neurodegenerative or metabolic diseases.

Molecular Sensing and Detection Methods

The development of fluorescent molecular probes based on triazole derivatives for sensing protons and water indicates a broader utility in chemical sensing and detection. These compounds' solvatochromic properties and sensitivity to environmental changes underscore their potential in creating sensitive detection systems for various applications, including environmental monitoring and diagnostics (Diwu et al., 1997).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-8-16-17(18(24)20-15-12-7-6-11-14(15)19)21-22-23(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIRHCFHXRKRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.